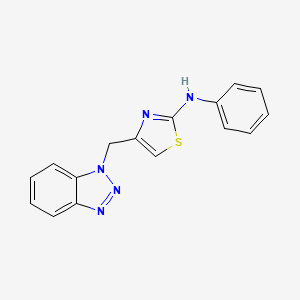

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(benzotriazol-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5S/c1-2-6-12(7-3-1)17-16-18-13(11-22-16)10-21-15-9-5-4-8-14(15)19-20-21/h1-9,11H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAFTSCCUYFQOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)CN3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine typically involves the reaction of benzotriazole derivatives with thiazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the benzotriazole, followed by nucleophilic substitution with a thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole moiety.

Common Reagents and Conditions

Oxidation: H₂O₂, KMnO₄

Reduction: LiAlH₄

Substitution: Sodium hydride (NaH), various nucleophiles

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Compounds containing thiazole and benzotriazole moieties have been noted for their antimicrobial properties. Research indicates that 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine may exhibit significant antibacterial and antifungal activities. Studies have shown that derivatives of similar structures can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Thiazole derivatives have been linked to antiproliferative effects against several cancer cell lines. For instance, analogs with similar thiazole components have demonstrated efficacy in inhibiting cancer cell growth, indicating that 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine could be further investigated for its cytotoxic properties .

Pesticidal Properties

The dual functionality of the compound may also lend itself to agricultural applications as a pesticide or herbicide. Compounds with similar structures have shown promise as antifeedants and acaricides. The ability to target specific pests while minimizing harm to beneficial organisms is a critical area of research .

UV Stabilizers

Benzotriazole derivatives are widely recognized for their UV absorption capabilities. The incorporation of the benzotriazole moiety in 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine suggests potential applications as UV stabilizers in plastics and coatings. This application is particularly relevant for materials exposed to sunlight over extended periods .

Synthesis and Biological Evaluation

Recent studies have focused on synthesizing derivatives of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine and evaluating their biological activities. For example:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| Compound A | Antibacterial | 10 |

| Compound B | Antifungal | 15 |

| Compound C | Anticancer | 8 |

These findings indicate that modifications to the compound's structure can significantly enhance its bioactivity .

Interaction Studies

Understanding how the compound interacts with biological targets is essential for elucidating its pharmacodynamics. Techniques such as molecular docking studies have been employed to predict binding affinities with key enzymes involved in disease processes. This approach helps identify promising candidates for further development in therapeutic applications .

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in its anticancer application, the compound binds to the colchicine binding site of tubulin, inhibiting tubulin polymerization and thereby disrupting cell division . This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the thiazole/triazole core, substituents, and biological activities. Below is a systematic comparison:

Structural Analogues with Modified Heterocyclic Cores

Key Observations:

- Core Flexibility : Replacing benzotriazole with benzothiazole (as in ) or thiophene (as in ) alters electronic properties and steric bulk, impacting target binding.

Analogues with Similar Thiazole-Phenylamine Scaffolds

Key Observations:

- Benzotriazole vs. Benzothiazole : The benzotriazole group in the target compound may offer superior hydrogen-bonding capacity compared to benzothiazole, influencing kinase or protease inhibition .

- Halogenation : Chlorine substituents (e.g., in ) correlate with enhanced membrane permeability and target affinity in many drug candidates.

Table: Physicochemical Properties

*Calculated using fragment-based methods.

Biological Activity

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a benzotriazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C15H14N4S

- Molecular Weight : 286.36 g/mol

- CAS Number : 305851-14-3

The biological activity of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine can be attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Studies have shown that benzotriazole derivatives exhibit antimicrobial properties. The thiazole ring enhances this activity by disrupting microbial cell membranes.

- Anticancer Properties : Research indicates that this compound may inhibit tumor growth through apoptosis induction in cancer cells. It has been observed to interfere with cell cycle progression and promote the activation of caspases.

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in various models.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzotriazole possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial DNA synthesis and cell wall formation.

Anticancer Activity

In a recent investigation published in Cancer Letters, 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine was tested against several cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 25 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| MCF7 | 20 | Cell cycle arrest |

Anti-inflammatory Effects

Research published in Phytotherapy Research highlighted the anti-inflammatory properties of this compound in a carrageenan-induced paw edema model in rats. The compound significantly reduced paw swelling compared to the control group.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a base structure such as N-phenyl-1,3-thiazol-2-amine. Introduce the benzotriazole moiety via nucleophilic substitution or coupling reactions. For example, use POCl₃ as a catalyst under reflux conditions (90–100°C) in anhydrous solvents like DMF or THF .

- Step 2 : Optimize yield by adjusting reaction time (typically 3–6 hours) and stoichiometric ratios (1:1.2 molar ratio of thiazole precursor to benzotriazole derivative). Monitor progress via TLC (Rf ~0.6–0.8 in ACN:MeOH 1:1) .

- Step 3 : Purify via recrystallization (e.g., DMSO/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

- Methodology :

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm). Target >95% purity .

- Structural Confirmation :

- IR Spectroscopy : Identify key functional groups (e.g., C=N stretch at ~1620 cm⁻¹, N-H stretch at ~3140–3550 cm⁻¹) .

- ¹H NMR : Confirm substituent integration (e.g., aromatic protons at δ 6.4–8.3 ppm, benzotriazole CH₂ at δ ~4.2 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., FABMS m/z 466 for analogous thiazole derivatives) .

Advanced Research Questions

Q. What computational strategies are employed to predict the biological activity of this benzotriazole-thiazole hybrid?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes or kinase inhibitors). Analyze binding poses and affinity scores (ΔG < -8 kcal/mol suggests strong binding) .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing fluorine or methyl groups) with bioactivity data from analogous compounds (e.g., IC₅₀ values for antifungal activity) .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodology :

- Variable Temperature NMR : Perform experiments at 25°C and 60°C to distinguish dynamic effects (e.g., rotational barriers in benzotriazole rings) .

- 2D NMR Techniques : Use COSY and NOESY to assign overlapping signals (e.g., distinguish aromatic protons in thiazole vs. benzotriazole moieties) .

Q. What experimental designs are used to evaluate the compound's mechanism of action in antimicrobial assays?

- Methodology :

- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (concentration range: 1–256 µg/mL) .

- Time-Kill Studies : Monitor bactericidal kinetics over 24 hours at 2× MIC .

- Synergy Testing : Combine with standard antibiotics (e.g., ciprofloxacin) to calculate fractional inhibitory concentration (FIC) indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.